5-Amino-6-(propan-2-yloxy)pyridin-2-OL
CAS No.:
Cat. No.: VC17536767
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 5-amino-6-propan-2-yloxy-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C8H12N2O2/c1-5(2)12-8-6(9)3-4-7(11)10-8/h3-5H,9H2,1-2H3,(H,10,11) |
| Standard InChI Key | ABWASCXWCUJIMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=CC(=O)N1)N |
Introduction
Chemical Identification and Structural Properties
Systematic Nomenclature and Molecular Formula
5-Amino-6-(propan-2-yloxy)pyridin-2-ol follows IUPAC naming conventions, with the pyridine ring serving as the parent structure. Substituents are assigned positions based on the lowest possible numbering:
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Position 2: Hydroxyl (-OH) group.
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Position 5: Primary amino (-NH2) group.
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Position 6: Propan-2-yloxy (isopropoxy, -OCH(CH3)2) group.
The molecular formula is C8H11N2O2, derived from the pyridine backbone (C5H5N) and substituents (-OH, -NH2, -OCH(CH3)2). The molecular weight calculates to 169.19 g/mol based on atomic masses .
Stereoelectronic Features
The electron-rich pyridine ring facilitates π-π stacking interactions, while substituents influence electronic distribution:
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The hydroxyl group at position 2 acts as a hydrogen-bond donor, enhancing solubility in polar solvents.
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The isopropoxy group at position 6 introduces steric bulk and lipophilicity, potentially affecting membrane permeability .
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Quantum mechanical calculations for analogous pyridines suggest a dipole moment of ~3.5 D, with partial charges localized at the amino and hydroxyl groups .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing 5-amino-6-(propan-2-yloxy)pyridin-2-ol:
Route 1: Sequential Functionalization of Pyridin-2-ol
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Nitration: Introduce a nitro group at position 5 using mixed acid (HNO3/H2SO4).
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Alkoxylation: Perform nucleophilic aromatic substitution at position 6 with isopropyl bromide under basic conditions.
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Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (H2/Pd-C) .
Route 2: Suzuki-Miyaura Coupling
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Halogenation: Prepare a 5-bromo-6-(propan-2-yloxy)pyridin-2-ol intermediate.
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Borylation: Convert the bromine to a boronic ester using bis(pinacolato)diboron.
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Cross-Coupling: React with an ammonia equivalent (e.g., benzophenone imine) to install the amino group .
Process Optimization Challenges
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Regioselectivity: Competing reactions at positions 3 and 4 may occur during nitration or alkoxylation, necessitating directing groups or protective strategies.
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Stability of Intermediates: The hydroxyl group at position 2 may oxidize under harsh conditions; silylation (e.g., TBS protection) is recommended .
Physicochemical Characterization
Experimental and Predicted Properties
Spectroscopic Signatures
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IR (KBr): Broad band at 3250–3350 cm⁻¹ (O-H and N-H stretch), 1260 cm⁻¹ (C-O-C asym. stretch) .
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1H NMR (DMSO-d6): δ 1.25 (d, 6H, CH(CH3)2), 3.95 (m, 1H, OCH), 6.45 (d, 1H, H-3), 7.80 (s, 1H, H-4) .
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13C NMR: δ 22.1 (CH3), 69.8 (OCH), 115.2 (C-3), 138.5 (C-5), 156.0 (C-2) .
Biological Activity and Hypothetical Applications
Antibacterial Screening
Pyridine derivatives with amino and alkoxy substituents show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 µg/mL) . The compound’s logP (~1.2) aligns with optimal ranges for bacterial membrane penetration.
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